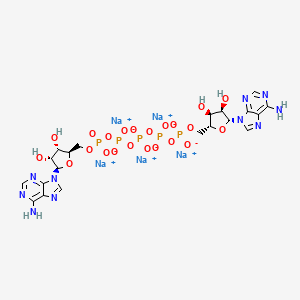
8-Cloro-4-hidroxiquinolina-2-carboxilato de metilo
Descripción general
Descripción
“Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate” is a chemical compound with the formula C11H8ClNO3 . It is used in various fields of research, including life sciences and organic synthesis .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate”, involves several well-known classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate” consists of a benzene ring fused with a pyridine moiety, forming a quinoline nucleus . The compound also contains a methyl ester group and a chlorine atom .Chemical Reactions Analysis
Quinoline derivatives, including “Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate”, can undergo various chemical reactions. For instance, they can participate in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
“Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate” is a compound with the formula C11H8ClNO3 . The exact physical and chemical properties of this compound are not specified in the available literature.Aplicaciones Científicas De Investigación
Síntesis de Heterociclos Fusionados
“8-Cloro-4-hidroxiquinolina-2-carboxilato de metilo” sirve como un intermediario clave en la síntesis de varios heterociclos fusionados. Estos heterociclos son significativos debido a sus actividades biológicas únicas, que son valiosas en la investigación y desarrollo de fármacos . La reactividad del compuesto permite la creación de anillos de cuatro a siete miembros, expandiendo las posibilidades para la innovación farmacéutica.
Aplicaciones Antimicrobianas
El motivo estructural de “this compound” se encuentra en compuestos con propiedades antimicrobianas comprobadas. Los nuevos análogos que contienen esta estructura central han mostrado promesa en la línea de descubrimiento de fármacos antimicrobianos, particularmente contra cepas resistentes .
Actividad Anticancerígena
Los derivados de las 8-hidroxiquinolinas, que comparten un núcleo similar al “this compound”, se han investigado por sus propiedades anticancerígenas. Estos compuestos pueden actuar como bloques de construcción potenciales para andamios farmacológicamente activos contra varios tipos de cáncer .
Agentes Neuroprotectores
Los derivados del compuesto se han explorado como quelantes de hierro para la neuroprotección. Su capacidad para modular la homeostasis de metales en el cerebro los convierte en candidatos para el tratamiento de enfermedades neurodegenerativas como el Alzheimer .
Inhibición Enzimática
“this compound” y sus derivados se han estudiado como inhibidores de las enzimas dependientes de 2OG. Estas enzimas están involucradas en numerosos procesos biológicos, y su inhibición puede conducir a aplicaciones terapéuticas .
Propiedades Antivirales y Antibacterianas
El compuesto ha mostrado potencial en el desarrollo de agentes antivirales y antibacterianos. Su marco estructural es propicio para crear moléculas que pueden interferir con el ciclo de vida de varios patógenos .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 8-chloro-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-11(15)8-5-9(14)6-3-2-4-7(12)10(6)13-8/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZKOZSDFPFCAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586595 | |
| Record name | Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-57-8 | |
| Record name | Methyl 8-chloro-4-hydroxy-2-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Bromo-5-fluorobenzo[d]thiazole](/img/structure/B1591297.png)




